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molecular formula C8H9ClN4 B8452857 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine

Cat. No. B8452857
M. Wt: 196.64 g/mol
InChI Key: UWQSBOHRFQPAOP-UHFFFAOYSA-N
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Patent
US09193725B2

Procedure details

To a stirred solution of 1-(4,6-dichloropyrimidin-5-yl)propan-2-one (940 mg) in dry MeCN (10 mL), methyl hydrazine (232 mg) and sodium acetate (715 mg) were added. The reaction mixture was stirred at room temperature for 24 hours before being quenched with water (100 mL). Aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure gave crude 5-chloro-1,3-dimethyl-1,4-dihydropyridazino[3,4-d]pyrimidine (1.1 g) as white solid which was used as was. 1H NMR (DMSO-d6): δ 2.06 (s, 3H), 3.2 (s, 3H), 3.55 (s, 2H), 8.33 (s, 1H).
Quantity
940 mg
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][C:9](=O)[CH3:10])=[C:6]([Cl:12])[N:5]=[CH:4][N:3]=1.[CH3:13][NH:14][NH2:15].C([O-])(=O)C.[Na+]>CC#N>[Cl:12][C:6]1[N:5]=[CH:4][N:3]=[C:2]2[N:14]([CH3:13])[N:15]=[C:9]([CH3:10])[CH2:8][C:7]=12 |f:2.3|

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1CC(C)=O)Cl
Name
methyl hydrazine
Quantity
232 mg
Type
reactant
Smiles
CNN
Name
Quantity
715 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C(C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 122%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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